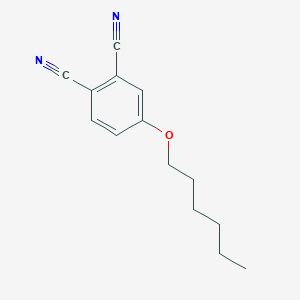

4-Hexyloxyphthalonitrile

Description

Structure

2D Structure

Propriétés

IUPAC Name |

4-hexoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-3-4-5-8-17-14-7-6-12(10-15)13(9-14)11-16/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXSATBWGFIAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337061 | |

| Record name | 4-Hexyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104949-82-8 | |

| Record name | 4-Hexyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyloxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization

Synthesis of 4-Hexyloxyphthalonitrile

The creation of this compound is primarily achieved through a two-step process: the synthesis of a hydroxylated precursor followed by an etherification reaction. This approach allows for precise control over the introduction of the hexyloxy group at the desired position on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions of Halogenated Phthalonitriles

A common route to obtaining the precursor for this compound, 4-hydroxyphthalonitrile (B1587730), involves the nucleophilic aromatic substitution of a halogenated phthalonitrile (B49051), such as 4-nitrophthalonitrile (B195368) or 4,5-dichlorophthalonitrile. In this type of reaction, the nitro or halogen group, which are good leaving groups, are displaced by a nucleophile. For instance, the synthesis of a substituted phthalonitrile can be achieved by reacting 4-nitrophthalonitrile with a corresponding nucleophile in a solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. researchgate.net This method is a foundational step in preparing the necessary precursors for alkoxy-substituted phthalonitriles.

Etherification Reactions Utilizing Hexylating Agents

The introduction of the hexyloxy group is typically accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on 4-hydroxyphthalonitrile by a base to form an alkoxide, which then acts as a nucleophile. This nucleophile subsequently attacks an alkyl halide, in this case, a hexyl halide such as hexyl bromide, in an SN2 reaction to form the desired ether. masterorganicchemistry.com The choice of base and solvent is crucial for the success of this reaction, with common systems including sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or DMF. organic-synthesis.com

Protective Group Strategies in Precursor Synthesis

In the synthesis of complex organic molecules, protecting groups are often employed to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. For the synthesis of the 4-hydroxyphthalonitrile precursor, if the synthetic route from a starting material with other sensitive functional groups was undertaken, a protective group for the hydroxyl moiety might be necessary. For example, if a reaction condition was harsh and could lead to undesired reactions at the hydroxyl group, it could be protected as a silyl (B83357) ether or another suitable protecting group. This protecting group would then be removed at a later stage to reveal the hydroxyl group for the subsequent etherification step. The choice of a protecting group is dictated by its stability under the reaction conditions and the ease of its removal. semanticscholar.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and reaction time. For the Williamson ether synthesis step, a strong base like sodium hydride is often used to ensure complete deprotonation of the phenolic hydroxyl group, while a polar aprotic solvent can accelerate the rate of the SN2 reaction. organic-synthesis.com The yield of the final product can be significantly influenced by these factors.

Below is a representative table of reaction conditions for the synthesis of alkoxy-substituted phthalonitriles, which can be analogously applied to the synthesis of this compound.

Interactive Data Table: Representative Conditions for Alkoxy-Phthalonitrile Synthesis

| Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxyphthalonitrile | Hexyl Bromide | K₂CO₃ | DMF | 80 | 12 | ~85 |

| 4-Nitrophthalonitrile | 2-Butyloctanol | K₂CO₃ | DMF | Room Temp | 168 | High |

| 3-Nitrophthalonitrile | Octanol | Lithium Octanolate | Octanol | 100-130 | 2 | Good |

| 4,5-Dichlorophthalonitrile | Hexanethiol | K₂CO₃ | DMSO | Not Specified | Not Specified | 79 |

Functionalization and Incorporation into Macrocyclic Systems

This compound serves as a valuable precursor for the synthesis of larger, more complex macrocyclic molecules, most notably phthalocyanine (B1677752) analogues.

Cyclotetramerization Reactions to Phthalocyanine Analogues

Phthalocyanines are large, aromatic macrocycles that are synthesized through the cyclotetramerization of four phthalonitrile units. The presence of the hexyloxy substituents on the this compound precursor imparts desirable properties to the resulting phthalocyanine, such as increased solubility in organic solvents, which facilitates their processing and characterization. researchgate.net

The cyclotetramerization reaction is typically carried out in a high-boiling solvent such as n-pentanol, n-hexanol, or 2-dimethylaminoethanol, in the presence of a strong base like 1,8-diazabicycloundec-7-ene (DBU) or a metal salt. nih.gov The reaction can be templated by a metal ion, leading to the formation of a metallophthalocyanine, or it can be conducted in the absence of a metal to yield a metal-free phthalocyanine. nih.gov For example, reacting an alkoxy-substituted phthalonitrile with a lithium alkoxide in a high-boiling alcohol is a common method for synthesizing metal-free phthalocyanines. rsc.org The introduction of a metal can also be achieved by reacting the phthalonitrile with a metal salt, such as CoCl₂ or CuCl₂, in a suitable solvent at elevated temperatures. researchgate.net The resulting tetra-alkoxy-substituted phthalocyanines often exhibit unique photophysical and electrochemical properties. nih.gov

Template-Directed Synthesis of Metallophthalocyanines

The synthesis of metallophthalocyanines (MPcs) from phthalonitrile precursors like this compound is often facilitated by the presence of a metal salt, which acts as a template. This template effect guides the cyclotetramerization of four phthalonitrile units around a central metal ion to form the characteristic macrocyclic structure. The metal ion coordinates with the nitrogen atoms of the isoindoline (B1297411) intermediates, organizing them in a conformation that favors the ring-closure reaction. This approach is a cornerstone of metal-organic material synthesis, enabling the creation of well-defined structures that might not be accessible otherwise rsc.org.

The choice of the metal template can influence the reaction conditions and the final properties of the metallophthalocyanine. Various metal salts can be employed, and the reactivity often follows a general trend, with copper (II) being one of the most effective templating ions, providing high yields. For instance, the synthesis of metallophthalocyanines can be achieved by heating the phthalonitrile precursor with a suitable metal salt, such as MgCl₂, ZnCl₂, or Co(II), Ni(II), and Cu(II) salts, in a high-boiling solvent like 1-hexanol (B41254) or in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) scispace.comnih.gov. The metal template not only facilitates the macrocyclization but also becomes an integral part of the final molecule, defining its electronic and photophysical properties. The use of a template is a form of crystal engineering, allowing for the controlled assembly of molecular building blocks into complex functional materials rsc.org.

Green Chemistry Approaches in Phthalocyanine Synthesis

In recent years, there has been a significant shift towards more environmentally friendly and sustainable methods for the synthesis of phthalocyanines, moving away from traditional methods that often involve high-boiling point solvents and long reaction times. These green chemistry approaches aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous substances researchgate.net.

Solvent-Free Methodologies

Solvent-free synthesis is a key aspect of green chemistry, and it has been successfully applied to the preparation of phthalocyanines. These methods not only reduce environmental pollution but can also lead to higher yields and simpler purification procedures. One such approach is thermo-mechanochemical synthesis using a ball mill, which has been shown to produce metal phthalocyanines in quantitative yields at 120 °C within 2 hours nih.gov. Another innovative solvent-free method involves the use of a heat gun, which provides rapid and efficient synthesis of zinc(II) phthalocyanines functionalized with alkoxy chains acgpubs.org. This technique drastically reduces reaction times and energy consumption compared to conventional solvent-based methods researchgate.netacgpubs.org.

Solvothermal synthesis is another green route that allows for the one-step preparation of crystalline metal-free phthalocyanines without the need for a recrystallization step. This method uses more environmentally benign solvents like ethanol (B145695) and allows for easy purification of the product rsc.org.

Energy-Efficient Synthesis Protocols (e.g., Heat Gun-Assisted)

Energy efficiency is a critical component of green synthesis. The heat gun-assisted method stands out as a particularly energy-efficient protocol for synthesizing zinc phthalocyanines with peripheral alkoxy substituents. This technique reduces the reaction time from as long as 18 hours in conventional refluxing methods to just 3 minutes researchgate.netacgpubs.org. Consequently, the energy consumption is significantly lowered, dropping from 1.926 kWh to 0.063 kWh researchgate.netacgpubs.org. This flameless, handheld device emits a stream of highly heated air, reaching temperatures necessary for the cyclotetramerization reaction to occur in the solid state, thus eliminating the need for a solvent and extensive heating acgpubs.org. The reaction yields achieved by this method are often higher than those obtained through traditional approaches, highlighting its potential for sustainable chemical synthesis researchgate.netacgpubs.org.

| Method | Reaction Time | Energy Consumption | Solvent | Yield Range |

| Conventional Reflux | Up to 24 hours | High (e.g., 1.926 kWh over 18h) | High-boiling point solvents (DMF, DMSO, etc.) | Variable |

| Heat Gun-Assisted | ~3 minutes | Low (e.g., 0.063 kWh) | Solvent-Free | 52-75% researchgate.netacgpubs.org |

| Thermo-mechanochemical | ~2 hours | Moderate | Solvent-Free or Liquid-Assisted Grinding | Quantitative nih.gov |

| Microwave-Assisted | 13-15 minutes | Low | Solvent-Free or minimal solvent | 90-92% (for specific lead Pcs) uniroma1.it |

Design and Synthesis of Hexadeca-Substituted Phthalocyanines

The introduction of multiple substituents onto the phthalocyanine macrocycle, leading to hexadeca-substituted derivatives, is a powerful strategy to fine-tune their physical and chemical properties. Substituting all sixteen peripheral positions can significantly enhance solubility in common organic solvents, a common challenge with unsubstituted phthalocyanines nih.govmdpi.com. This increased solubility is crucial for their processing and application in various fields.

The synthesis of hexadeca-substituted phthalocyanines often starts with a appropriately substituted phthalonitrile precursor. For instance, a phthalonitrile derivative bearing both hexyloxy and trifluoromethylphenoxy groups has been synthesized and subsequently used to create mono- and double-decker metal phthalocyanines rsc.org. The presence of eight hexyloxy groups on the non-peripheral positions and eight (4-trifluoromethoxyphenyl) groups on the peripheral positions of a phthalocyanine framework resulted in compounds soluble in solvents like toluene, dichloromethane (B109758), chloroform (B151607), THF, and DMF nih.gov.

These highly substituted phthalocyanines exhibit altered photophysical properties. For example, hexadeca-substituted metal-free and zinc(II) phthalocyanines have shown longer absorption and emission wavelengths compared to less substituted derivatives nih.gov. This red-shift is attributed to the extensive substitution on the phthalocyanine core. The synthetic strategies to achieve this high level of substitution can involve multi-step processes, including Suzuki-Miyaura coupling and Mitsunobu reactions to introduce different functional groups at specific positions on the phthalonitrile precursor nih.gov.

Synthesis of Fluorinated Hexyloxy-Substituted Phthalonitriles and Derivatives

The incorporation of fluorine atoms or fluorine-containing groups into the phthalocyanine structure is a well-established method to modify their electronic properties and enhance their stability. Combining fluorination with the solubilizing effect of hexyloxy groups can lead to materials with unique characteristics.

The synthesis of such compounds typically begins with a fluorinated phthalonitrile starting material. For example, tetrafluorophthalonitrile (B154472) can be reacted with trifluoroethanol to produce tetrakis(trifluoroethoxy)phthalonitrile, which can then be tetramerized to form the corresponding phthalocyanine beilstein-journals.org. While direct examples of this compound being further fluorinated are not prevalent in the provided search results, the general principles of phthalonitrile synthesis allow for the combination of these functionalities. One could envision a synthetic route starting from a di- or tetra-halophthalonitrile where one or more halogen atoms are substituted by a hexyloxy group via nucleophilic aromatic substitution, and the remaining halogens are either left in place or replaced by fluorine-containing moieties.

For instance, the synthesis of a phthalonitrile derivative, 4,5-bis(3,5-bis(trifluoromethyl)phenoxy)-3,6-bis(hexyloxy)phthalonitrile, demonstrates the successful combination of hexyloxy and fluorinated groups on the same phthalonitrile precursor rsc.org. This precursor was then used to synthesize novel mono- and double-decker metallophthalocyanines, highlighting the feasibility of creating complex, multifunctional phthalocyanine systems rsc.org.

Post-Synthetic Modification and Quaternization Strategies

Post-synthetic modification offers a versatile route to further functionalize phthalocyanines after the macrocycle has been formed. This approach allows for the introduction of functionalities that might not be compatible with the conditions of the initial cyclotetramerization reaction.

One important post-synthetic modification is quaternization, which involves the conversion of a tertiary amine group on a peripheral substituent into a quaternary ammonium (B1175870) salt. This modification is particularly useful for enhancing the water solubility of phthalocyanines and for applications in areas like photodynamic therapy, where cationic charges can improve interaction with biological targets. For example, a zinc phthalocyanine substituted with a morpholine (B109124) moiety offers the possibility of further quaternization nih.govsemanticscholar.org. While this example does not directly involve a hexyloxy-substituted phthalocyanine, the principle can be extended. A this compound derivative could be designed to include a substituent with a tertiary amine, which could then be quaternized after the formation of the phthalocyanine. This strategy significantly broadens the scope of accessible phthalocyanine structures and their potential applications.

Integration into Polymeric Architectures

The integration of this compound into polymeric structures is governed by the principles of polymer chemistry, where the monomer's reactivity and functionality dictate the choice of polymerization technique. The dinitrile functionality of the phthalonitrile ring system is the primary reactive site for polymerization, typically proceeding through a complex series of cyclotrimerization reactions to form a highly cross-linked, thermally stable network. The hexyloxy substituent, while not directly participating in the polymerization, influences the monomer's solubility, processing characteristics, and the final properties of the polymer.

Effective monomer design is crucial for tailoring the properties of the final polymeric material. For this compound, monomer design strategies focus on modifying the core structure to enhance processability and control the polymerization kinetics. While the fundamental structure of this compound provides the basis for a high-performance thermoset, its direct polymerization can be sluggish.

Research into phthalonitrile polymerization has shown that the introduction of specific functional groups or co-monomers can significantly influence the cure behavior and final properties of the resulting polymer network. For instance, the incorporation of reactive end-groups or the use of curing additives can lower the polymerization temperature and accelerate the reaction rate. While specific studies on this compound monomer design for polymerization are not extensively documented in the public domain, general principles derived from other phthalonitrile systems can be applied.

Table 1: General Monomer Design Considerations for Phthalonitrile Polymerization

| Design Parameter | Objective | Potential Approach |

| Processability | Lowering melt viscosity and processing temperature. | Introduction of flexible linkages or bulky side groups. |

| Cure Kinetics | Accelerating the polymerization rate. | Incorporation of catalytic moieties or co-polymerization with reactive monomers. |

| Thermomechanical Properties | Enhancing thermal stability and mechanical strength. | Increasing cross-link density through multifunctional monomers. |

| Solubility | Improving solubility in common organic solvents for processing. | Introduction of long alkyl chains or ether linkages. |

Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, offers a versatile platform for the synthesis of well-defined polymers. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For the integration of this compound into polymers via click chemistry, the monomer would need to be functionalized with either an azide (B81097) or an alkyne group.

While the concept is theoretically sound, a review of available scientific literature does not provide specific examples of this compound being modified for or utilized in click polymerization reactions. The synthesis of such a functionalized monomer would be the first critical step. Subsequently, this monomer could be copolymerized with a complementary difunctional or multifunctional monomer to create linear or cross-linked polymers.

Hypothetical Scheme for Click Polymerization of a this compound Derivative:

Step 1: Functionalization. Synthesis of an alkyne- or azide-terminated this compound derivative.

Step 2: Polymerization. Reaction of the functionalized monomer with a corresponding diazide or dialkyne monomer in the presence of a suitable catalyst (e.g., Cu(I) for CuAAC).

The properties of the resulting polymer would be dictated by the structure of the comonomer and the degree of polymerization. However, without experimental data, any discussion on the specific outcomes of such a reaction remains speculative.

Free-radical polymerization is a widely used technique for the synthesis of a vast array of polymers. For this compound to be incorporated into a polymer via this mechanism, it would need to be functionalized with a vinyl group, such as a styrenic, acrylic, or methacrylic moiety. The resulting multivinyl monomer could then undergo free-radical polymerization, typically initiated by thermal or photochemical means, to form a highly cross-linked network.

The unique reaction kinetics of free-radical polymerization of multivinyl monomers can lead to the formation of complex polymer architectures with concurrent crosslinking between polymer chains and cyclization within a single chain. chemrxiv.org Regulating these competing reactions is key to controlling the final network structure and properties. chemrxiv.org

As with click polymerization, there is a lack of specific studies detailing the synthesis and free-radical polymerization of a vinyl-functionalized this compound. The research in the field of free-radical polymerization of multivinyl monomers is extensive, but its direct application to this specific compound has not been reported in the available literature. chemrxiv.orgacs.org

Frontal polymerization is a self-propagating reaction where a localized reaction zone travels through a monomer or a mixture of monomers. mdpi.comresearchgate.net This technique is characterized by its high speed and energy efficiency, as the heat generated by the exothermic polymerization sustains the propagation of the reaction front. mdpi.comresearchgate.net Frontal polymerization can be initiated by a brief application of heat or light. mdpi.comresearchgate.net

Several polymerization mechanisms can support a frontal process, including free-radical, cationic, or anionic polymerization. mdpi.comresearchgate.net For this compound to be polymerized via this method, its polymerization would need to be sufficiently exothermic to sustain the front. The polymerization of phthalonitriles is indeed exothermic, suggesting that it could potentially be amenable to frontal polymerization.

However, a search of the scientific literature did not yield any studies specifically investigating the frontal polymerization of this compound. Research in frontal polymerization has explored a variety of monomer systems, but the application to phthalonitrile derivatives, in general, is not well-documented. mdpi.comresearchgate.net The high melting point and slow polymerization kinetics of many phthalonitrile monomers might present challenges for initiating and sustaining a stable polymerization front.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. publish.csiro.au For 4-Hexyloxyphthalonitrile, ¹H and ¹³C NMR are the primary methods for confirming its molecular structure.

While specific experimental spectra for this compound were not available in the searched literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics. The chemical shift (δ) values are influenced by the electron density around the nucleus; electronegative atoms like oxygen and the anisotropic effects of the aromatic ring and nitrile groups cause nearby nuclei to be "deshielded," shifting their resonance signals downfield (to a higher ppm value). researchgate.netacs.org

In ¹H NMR spectroscopy, the chemical environment of each proton in this compound determines its resonance frequency. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the hexyloxy side chain. biophysics.org The integration of these signals corresponds to the number of protons in each unique environment. biophysics.org

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific shifts and splitting patterns (multiplicity) are dictated by their position relative to the electron-withdrawing cyano groups and the electron-donating hexyloxy group. The protons on the hexyloxy chain would appear in the upfield region of the spectrum, with the methylene (B1212753) group attached directly to the oxygen atom (-O-CH₂-) being the most deshielded of the aliphatic protons due to the oxygen's electronegativity. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 8.0 | Doublet, Doublet of Doublets |

| Methylene (-O-CH₂-) | ~3.8 - 4.1 | Triplet |

| Methylene (-CH₂-)x4 | ~1.3 - 1.9 | Multiplet |

| Methyl (-CH₃) | ~0.9 | Triplet |

Note: Predicted values are based on standard chemical shift tables and the influence of adjacent functional groups. researchgate.netresearchgate.netscispace.com The exact values can vary based on the solvent and spectrometer frequency.

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. researchgate.net Due to the molecular asymmetry of this compound, all 14 carbon atoms are expected to be chemically non-equivalent and thus produce 14 distinct signals. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which usually prevents signal overlap. researchgate.net

The carbons of the two nitrile groups (C≡N) are expected to appear in the 115-120 ppm range. The six aromatic carbons will resonate between approximately 105 and 165 ppm, with the carbon atom directly bonded to the hexyloxy group appearing at the most downfield position in this range due to the deshielding effect of the oxygen. The carbons bearing the cyano groups are also significantly shifted. The aliphatic carbons of the hexyloxy group will appear in the upfield region (14-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | ~160 - 165 |

| Aromatic (C-H) | ~110 - 140 |

| Aromatic (C-CN) | ~105 - 115 |

| Nitrile (-C≡N) | ~115 - 120 |

| Methylene (-O-CH₂-) | ~68 - 70 |

| Methylene (-CH₂-) | ~22 - 32 |

| Methyl (-CH₃) | ~14 |

Note: Predicted values are based on typical chemical shift ranges for different carbon types. Quaternary carbons, such as those in the nitrile groups, often show weaker signals.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. A key feature of ¹⁹F NMR is its very wide range of chemical shifts, spanning up to 800 ppm, which provides high resolution and sensitivity to subtle changes in the fluorine's electronic environment.

For hypothetical fluorinated derivatives of this compound, where one or more hydrogen atoms on the aromatic ring or alkyl chain are replaced by fluorine, ¹⁹F NMR would be essential for structural confirmation. The chemical shift of a fluorine atom is highly dependent on its position. For example, fluorine attached to an aromatic ring (Ar-F) would have a characteristic chemical shift, distinct from fluorine in an aliphatic setting (e.g., -CH₂F). Research on fluorobenzonitrile derivatives shows that the chemical shifts for fluorine atoms on the benzene ring typically appear in the -110 to -120 ppm range. This technique is also invaluable for studying interactions, such as anion-π bonding in fluorinated phthalocyanine (B1677752) systems.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. publish.csiro.au

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. publish.csiro.au The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and diagnostically useful peaks would include the sharp stretching vibration of the nitrile group (C≡N), the stretching of the aryl-alkyl ether bond (Ar-O-C), vibrations of the aromatic ring (C=C), and the stretching of aliphatic and aromatic C-H bonds. The C-H stretching vibrations are particularly useful for distinguishing between sp² (aromatic) and sp³ (aliphatic) hybridized carbons, as they appear just above and below 3000 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Nitrile C≡N | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Aryl-Alkyl Ether C-O | Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl-Alkyl Ether C-O | Symmetric Stretch | 1050 - 1020 | Strong |

Note: Predicted values are based on standard infrared spectroscopy correlation tables.

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light. While FT-IR depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, Raman spectroscopy would be particularly effective for identifying the nitrile and aromatic ring vibrations. The C≡N stretching vibration, which is of medium intensity in the IR spectrum, typically gives rise to a very strong and sharp band in the Raman spectrum, often observed around 2330-2340 cm⁻¹ in similar phthalonitrile (B49051) derivatives. Symmetrical vibrations, such as the breathing mode of the benzene ring, also tend to be strong in Raman spectra. The low solubility of some phthalonitriles can make analysis in solution difficult, necessitating the use of solid-state Raman techniques, such as on KBr discs or microcrystalline samples. Studies on carbonized phthalonitrile resins also utilize Raman spectroscopy to characterize the carbon structures by observing the D and G bands around 1350 and 1580 cm⁻¹, respectively.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(benzhydryloxy)phthalonitrile |

| Benzene |

| Tetramethylsilane (TMS) |

| 3,4-pyridinedicarbonitrile |

| 3-aminophthalonitrile |

| 4-aminophthalonitrile |

| 4-methylphthalonitrile |

| 2-chloro-6-fluorobenzonitrile |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of a compound. libretexts.orgjeolusa.com In this method, molecules are first ionized, and the resulting ions are then separated by a mass analyzer based on their m/z ratio before being detected. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation during the ionization process. libretexts.orgnih.gov In ESI-MS, a sample solution is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. libretexts.org As the solvent evaporates, the ions are transferred into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS is an effective method for confirming its molecular weight. The analysis typically reveals the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₄H₁₆N₂O, the calculated molecular weight is approximately 228.30 g/mol . Experimental data from ESI-MS analysis shows a prominent peak corresponding to the protonated molecule.

The table below summarizes the expected and observed ESI-MS data for this compound.

| Ion Species | Formula | Calculated m/z | Observed m/z | Citation |

| Protonated Molecule [M+H]⁺ | [C₁₄H₁₇N₂O]⁺ | 229.30 | 229.12 |

Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, providing structural information. researchgate.netthermofisher.com By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced, likely corresponding to the loss of the hexyloxy group or cleavage along the alkyl chain. researchgate.netresearchgate.net

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for analyzing a wide range of molecules, including polymers and biomolecules, with minimal fragmentation. mdpi.comresearchgate.net The process involves co-crystallizing the analyte with a matrix material, such as α-cyano-4-hydroxycinnamic acid (HCCA), on a target plate. mdpi.comscielo.br A pulsed laser irradiates the sample, causing the matrix to absorb the energy and promote the desorption and ionization of the analyte molecules, typically through proton transfer. unife.it The resulting ions are accelerated into a field-free drift tube, and their mass-to-charge ratio is determined by measuring their time-of-flight to the detector. researchgate.net

While less common for small molecules like this compound itself, MALDI-TOF MS is invaluable for characterizing larger molecules for which it serves as a precursor, such as phthalocyanines and subphthalocyanines. The technique's ability to handle high molecular weight compounds makes it ideal for confirming the successful synthesis of these complex macrocycles. mdpi.com For this compound, the analysis would be expected to show the protonated molecular ion [M+H]⁺, similar to ESI-MS. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions. uzh.ch

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. nerc.ac.uk This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. uzh.ch The Beer-Lambert law states that for a given wavelength, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample (A = εlc). nerc.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from electronic transitions within the aromatic phthalonitrile core. These transitions are primarily of the π → π* type, associated with the conjugated system of the benzene ring and the two nitrile groups. The hexyloxy group acts as an auxochrome, which can cause a slight shift in the absorption maxima compared to the unsubstituted phthalonitrile. In a suitable solvent like dichloromethane (B109758) or chloroform (B151607), one would expect to observe characteristic absorption peaks for the substituted benzene ring system. researchgate.net

The table below outlines the typical electronic transitions observed for aromatic nitrile compounds.

| Transition Type | Chromophore | Approximate Wavelength Region |

| π → π | Benzene Ring / Nitrile Groups | 200-300 nm |

| n → π | Nitrile Groups | >280 nm (often weak and overlapped) |

Fluorescence spectroscopy is the measurement of light emitted from a substance that has absorbed light. jasco-global.com After a molecule is promoted to an excited electronic state by absorbing a photon, it can return to the ground state by emitting a photon, a process known as fluorescence. jasco-global.com The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). jasco-global.com

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. nih.govuzhnu.edu.ua It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, using the following equation: edinst.comrsc.org

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

To ensure accuracy, measurements should be performed on dilute solutions (absorbance < 0.05) to avoid inner filter effects. uzhnu.edu.uarsc.org While simple phthalonitriles may not be strongly fluorescent, they are key building blocks for highly fluorescent macrocycles like phthalocyanines. Determining the fluorescence properties of this compound provides a baseline for understanding the photophysical contributions of this substituent in more complex systems.

The table below lists the parameters required for the calculation of the relative fluorescence quantum yield.

| Parameter | Symbol | Description |

| Sample Quantum Yield | ΦS | The unknown quantum yield to be determined. |

| Reference Quantum Yield | ΦR | The known quantum yield of the reference standard. edinst.com |

| Integrated Fluorescence Intensity | I | The area under the fluorescence emission curve for the sample (S) and reference (R). edinst.com |

| Absorbance at Excitation Wavelength | A | The absorbance value at the excitation wavelength for the sample (S) and reference (R). edinst.com |

| Refractive Index of Solvent | n | The refractive index of the solvent used for the sample (S) and reference (R). edinst.com |

The aggregation of molecules in solution can significantly alter their spectroscopic properties. This compound possesses a dual nature: a polar phthalonitrile "head" and a nonpolar, hydrophobic hexyloxy "tail." This amphiphilic character can lead to self-assembly or aggregation, particularly in polar solvents where the hydrophobic tails tend to associate to minimize contact with the solvent.

UV-Vis spectroscopy is a primary tool for studying this aggregation. When molecules aggregate, their electronic interactions change, which is reflected in the absorption spectrum. Common spectral changes upon aggregation include:

Hypochromism: A decrease in the molar absorptivity (ε).

Hyperchromism: An increase in the molar absorptivity.

Band Broadening: A widening of the absorption peaks.

Spectral Shifts: A shift of the absorption maximum to shorter (H-aggregation) or longer (J-aggregation) wavelengths.

A key method to study aggregation is to monitor the UV-Vis absorption spectra over a range of concentrations. researchgate.net For non-aggregating systems, a plot of absorbance versus concentration at a fixed wavelength (λmax) will be linear, following the Beer-Lambert law. nerc.ac.uk Deviations from this linearity are a strong indication that aggregation is occurring. researchgate.net Studies on similar compounds, such as alkyl resorcinols with long hydrocarbon tails, have shown that they readily aggregate, leading to a decrease in the absorption coefficient with increasing concentration. researchgate.net

The table below summarizes the expected spectroscopic changes that can indicate aggregation of this compound.

| Spectroscopic Observation | Indication |

| Non-linear Beer-Lambert Plot | Presence of intermolecular interactions and aggregation. |

| Decrease in Molar Absorptivity (Hypochromism) | Formation of H-type aggregates (face-to-face stacking). |

| Changes in Peak Shape and Position | Alteration of the electronic environment due to aggregation. |

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in determining the behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is essential for determining the thermal stability of a compound, identifying the temperatures at which decomposition occurs, and quantifying the amount of residual mass. A typical TGA curve plots mass percentage against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing critical information about the material's stability under thermal stress. Without experimental data for this compound, a specific decomposition profile cannot be described.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential scanning calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. torontech.com This allows for the identification of thermal transitions such as melting, crystallization, and glass transitions. libretexts.orgtudelft.nl A DSC thermogram plots heat flow against temperature. Endothermic events, like melting, appear as peaks, while exothermic events, such as crystallization, are represented by valleys. The temperatures and enthalpies of these transitions are key parameters for characterizing a material. For this compound, specific melting points or other phase transitions have not been documented in the available resources.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the compound's physical and chemical properties. Unfortunately, no crystallographic information files (CIF) or published crystal structures for this compound could be located.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Hexyloxyphthalonitrile, DFT calculations can elucidate its optimized molecular geometry, electronic properties, and reactivity.

Key Electronic Properties Investigated by DFT:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and the energy required for electronic excitation. For similar phthalonitrile (B49051) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. This is valuable for predicting intermolecular interactions.

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and the energy of the lowest electronic transition. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

Note: The table presents properties that would be calculated for this compound using DFT, based on studies of analogous compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. While specific MD simulations for isolated this compound are not detailed in the provided search results, the methodologies are well-established and can be applied to understand its behavior in various environments.

MD simulations of related systems, such as crosslinked phthalonitrile polymers, demonstrate the utility of this approach in predicting macroscopic properties from molecular behavior. nih.govnih.gov For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The hexyloxy chain of this compound has multiple rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule and identify the most populated conformers in different solvents or in the solid state.

Study Intermolecular Interactions: In a condensed phase (liquid or solid), this compound molecules will interact with each other through van der Waals forces and potentially dipole-dipole interactions. MD simulations can model these interactions and predict the packing behavior and bulk properties of the material.

Simulate Self-Assembly: Phthalonitrile derivatives are known precursors to larger molecular assemblies like phthalocyanines. MD simulations could be used to investigate the initial stages of self-assembly and the influence of the hexyloxy group on the organization of the molecules.

Predict Material Properties: By simulating a collection of this compound molecules, it is possible to predict material properties such as density, viscosity, and diffusion coefficients. For polymeric systems derived from phthalonitriles, MD has been used to predict thermomechanical and dielectric properties. nih.govnih.gov

Theoretical Spectroscopy for Spectral Interpretation and Prediction

Computational methods are invaluable for interpreting and predicting the spectroscopic properties of molecules. DFT and time-dependent DFT (TD-DFT) are commonly used to calculate vibrational and electronic spectra, respectively.

For a related compound, 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, theoretical calculations have been successfully used to aid in the assignment of experimental FT-IR, 1H-NMR, 13C-NMR, and UV-vis spectra. mjcce.org.mk A similar approach for this compound would involve:

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. These calculated frequencies, when scaled appropriately to account for anharmonicity and other systematic errors, can be correlated with experimental FT-IR and Raman spectra to provide a detailed assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These theoretical chemical shifts can be compared with experimental NMR data to confirm the molecular structure and assign the resonances to specific atoms in the molecule.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, it is possible to understand the nature of the absorption bands observed in the experimental UV-vis spectrum. For phthalonitrile derivatives, these transitions are typically assigned as π → π* transitions. mjcce.org.mk

| Spectroscopic Technique | Information Obtained from Theoretical Calculations |

| FT-IR and Raman | Calculated vibrational frequencies and intensities, aiding in the assignment of experimental spectra to specific molecular vibrations. |

| ¹H and ¹³C NMR | Predicted chemical shifts for each nucleus, which helps in the structural elucidation and assignment of experimental NMR signals. |

| UV-Vis | Calculated electronic transition energies and oscillator strengths, providing insight into the nature of electronic excitations and the interpretation of the absorption spectrum. |

Note: This table outlines the application of theoretical spectroscopy to this compound, with the methodology being supported by studies on analogous compounds.

Computational Design of Novel Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Starting from the this compound scaffold, computational methods can be used to predict how chemical modifications will affect its electronic, optical, and other properties. This in silico approach allows for the screening of a large number of potential derivatives before undertaking their synthesis, saving time and resources.

The design of novel phthalonitrile derivatives is often geared towards their use as precursors for functional materials like phthalocyanines, which have applications in areas such as nonlinear optics, sensing, and photodynamic therapy. nih.govnih.govrsc.org Computational design strategies for this compound derivatives could include:

Modifying the Alkoxy Chain: The length, branching, and inclusion of heteroatoms in the hexyloxy chain can be systematically varied in silico to study their effects on solubility, molecular packing, and electronic properties.

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at other positions on the phthalonitrile ring can significantly alter the HOMO-LUMO gap and, consequently, the optical and redox properties of the molecule. DFT calculations can predict these changes and guide the selection of substituents to achieve desired characteristics.

Designing for Specific Applications: For applications in nonlinear optics, for example, the first hyperpolarizability (β) of potential derivatives can be calculated to identify candidates with enhanced NLO properties. For sensor applications, the interaction of designed derivatives with target analytes can be modeled to predict binding affinities and selectivity.

Structure-Property Relationships: By computationally generating a library of derivatives and calculating their key properties, quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of yet-to-be-synthesized derivatives.

Research on Derived Materials and Advanced Applications

Phthalocyanine-Based Systems Derived from 4-Hexyloxyphthalonitrile

The versatile chemical structure of this compound makes it a valuable precursor for the synthesis of substituted phthalocyanines (Pcs). These macrocyclic compounds are analogous to naturally occurring porphyrins but exhibit more intense absorption in the red region of the electromagnetic spectrum, a property that is highly advantageous for various biomedical applications. researchgate.netnih.gov The introduction of hexyloxy side chains onto the phthalocyanine (B1677752) periphery enhances their solubility in organic solvents and can modulate their electronic properties and biological interactions. Research into phthalocyanines derived from this nitrile focuses heavily on their potential in advanced therapeutic and diagnostic fields, driven by their unique photophysical and biological characteristics.

Phthalocyanines are renowned for their distinct photophysical and photochemical behaviors, which are central to their application as photosensitizers. rsc.org They are characterized by strong electronic absorption in the Q-band region (660–700 nm), a spectral range where biological tissues exhibit greater transparency. researchgate.net This allows for deeper light penetration, which is crucial for therapeutic applications. Upon absorption of light, the phthalocyanine molecule transitions to an excited singlet state, which can then undergo intersystem crossing to a long-lived triplet state. This triplet state photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy. researchgate.netnih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield. The specific metal ion chelated in the center of the phthalocyanine ring and the nature of the peripheral substituents, such as the hexyloxy groups, significantly influence these photophysical parameters. nih.gov

Fluorescence quenching is a critical phenomenon that impacts the performance of phthalocyanine-based systems. It refers to any process that decreases the fluorescence intensity of a substance. In the context of phthalocyanines derived from this compound, quenching can occur through various mechanisms, including self-quenching or concentration quenching. This phenomenon is particularly relevant when these molecules are incorporated into delivery platforms or at high local concentrations. mdpi.com

One primary mechanism is nonradiative energy transfer between adjacent phthalocyanine molecules. mdpi.com When the molecules are in close proximity, the excitation energy from one molecule can be transferred to a neighboring molecule without the emission of a photon. This process competes with fluorescence emission, leading to a reduced fluorescence quantum yield. The interaction of the phthalocyanine molecule with solvent molecules can also reduce the probability of radiative deactivation. mdpi.com Consequently, understanding and controlling fluorescence quenching is essential for applications that rely on light emission, such as fluorescence imaging, and for optimizing the efficiency of energy transfer processes in therapeutic applications.

Phthalocyanines derived from this compound are considered promising second- and third-generation photosensitizers for Photodynamic Therapy (PDT), a non-invasive treatment modality for various cancers and other diseases. nih.govnih.govyildiz.edu.tr The effectiveness of a photosensitizer in PDT is determined by its ability to selectively accumulate in target tissues and efficiently generate reactive oxygen species (ROS), primarily singlet oxygen, upon illumination. nih.gov

To overcome the limitation of light penetration in deep-seated tumors, a combinatorial approach known as sonophotodynamic therapy (SPDT) has emerged. yildiz.edu.tr This technique utilizes both ultrasound (sonodynamic therapy, SDT) and light (PDT) to activate a sensitizer (B1316253). nih.govnih.gov Phthalocyanines derived from this compound are being investigated for their efficacy as dual-action sensitizers in SPDT.

In this dual-modality therapy, ultrasound can activate the sensitizer to produce ROS and also induce sonoluminescence, which can then photo-activate the same sensitizer molecule. nih.gov Research has demonstrated that the combination of ultrasound and light can lead to a synergistic enhancement in the production of singlet oxygen. For instance, studies on related phthalocyanine systems have shown a significant increase in singlet oxygen quantum yields under SPDT conditions compared to PDT alone. This enhanced ROS generation can lead to more effective destruction of target cells. nih.govyildiz.edu.tr

| Phthalocyanine Compound | Singlet Oxygen Quantum Yield (PDT) | Singlet Oxygen Quantum Yield (SPDT) |

|---|---|---|

| Compound 5 | 0.13 | 0.18 |

| Compound 6 | 0.44 | 0.86 |

| Compound 7 | 0.61 | 0.92 |

Data adapted from a study on nonperipherally substituted phthalocyanines to illustrate the comparative enhancement in SPDT. nih.govyildiz.edu.tr

Beyond their photosensitizing capabilities, phthalocyanine systems derived from precursors like this compound are also evaluated for other intrinsic biological activities. The structural modifications, including the type of central metal and the peripheral substituents, can impart properties such as antioxidant and antimicrobial efficacy. These activities can complement their primary therapeutic function or open avenues for new applications.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. uobaghdad.edu.iq Various phthalocyanine complexes have been shown to possess significant antioxidant properties, which are typically assessed through a panel of in vitro assays.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is widely used to evaluate the ability of a compound to act as a free radical scavenger. nih.gov Phthalocyanines can donate a hydrogen atom or electron to neutralize the stable DPPH radical. Studies on various substituted phthalocyanines have reported substantial scavenging activities. For example, certain metallated phthalocyanines have demonstrated DPPH scavenging activity as high as 95.7% at a concentration of 200 mg L⁻¹. researchgate.net

OH Radical Scavenging: The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. uobaghdad.edu.iq The ability of phthalocyanines to scavenge this radical is a crucial indicator of their antioxidant potential. In comparative studies, zinc phthalocyanines (ZnPc) have shown the highest scavenging activity against hydroxyl radicals when compared to other metallated analogues like Manganese (MnPc) and Cobalt (CoPc). uobaghdad.edu.iq

Reducing Power: The reducing power assay measures the ability of a compound to donate electrons, thereby reducing an oxidant. This is often evaluated by measuring the conversion of ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. uobaghdad.edu.iq Research has shown that both Zinc (ZnPc) and Manganese (MnPc) phthalocyanines exhibit the highest and similar levels of activity in reducing power assays, indicating their potent electron-donating capacity. uobaghdad.edu.iq

| Assay Type | Most Active MPc Derivative | Observed Activity/Finding |

|---|---|---|

| DPPH Radical Scavenging | CoPc | Showed the highest antioxidant activity. uobaghdad.edu.iq |

| OH Radical Scavenging | ZnPc | Demonstrated the highest radical scavenging activity. uobaghdad.edu.iq |

| Reducing Power | ZnPc & MnPc | Exhibited the highest and similar antioxidant activity. uobaghdad.edu.iq |

Data is generalized from studies on peripherally substituted phthalocyanines to illustrate comparative activities. uobaghdad.edu.iq

Biological and Biomedical Activity

DNA Cleavage and Nuclease Activity

The interaction of phthalonitrile (B49051) derivatives and their metallic complexes with DNA is an area of active investigation, particularly for their potential as therapeutic agents. While direct studies on this compound are not available, research on analogous compounds provides insight into their potential DNA-cleaving capabilities.

Substituted naphthoxy-phthalonitrile derivatives have been shown to induce changes in the structure and mobility of plasmid DNA, as observed through gel electrophoresis. This suggests an interaction that could interfere with DNA's biological functions. Furthermore, phthalocyanine complexes, which are synthesized from phthalonitrile precursors, have been identified as efficient agents for DNA cleavage. These complexes can interact with DNA through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA helix. This interaction can be strong, with binding constants indicating a significant affinity for DNA. Upon activation, typically by light in photodynamic therapy applications, these compounds can generate reactive oxygen species that lead to the cleavage of the DNA strands.

It has been noted that certain phthalocyanine derivatives containing amidic carbonyl groups may exhibit enhanced electrostatic attractions with DNA nucleobases, contributing to DNA damage. nih.gov The ability of these related compounds to bind to and cleave DNA underscores a potential, yet unexplored, area of application for materials derived from this compound.

Antimicrobial and Anti-Biofilm Studies

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Phthalonitrile derivatives have been explored for their potential in this regard. Studies on substituted naphthoxy-phthalonitrile compounds have demonstrated inhibitory effects against Gram-positive bacteria, with notable potency against Staphylococcus aureus. dergipark.org.tr

Biofilms, which are communities of microorganisms encased in a self-produced matrix, pose a significant challenge in clinical settings due to their high resistance to conventional antibiotics. While direct anti-biofilm studies on this compound are not documented, the general class of phthalonitrile and phthalocyanine compounds is of interest. Natural compounds are widely studied for their anti-biofilm properties, and synthetic compounds are being developed to mimic or enhance these activities. nih.govresearchgate.netresearchgate.netrsc.orgnih.govmdpi.com The antimicrobial activity demonstrated by some phthalonitrile derivatives suggests that they could potentially inhibit biofilm formation or disrupt existing biofilms, although specific research in this area is needed.

Table 1: Antimicrobial Activity of Selected Naphthoxy-Phthalonitrile Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound 9 (naphthoxy-phthalonitrile derivative) | S. aureus | 625 |

| Compound 10 (naphthoxy-phthalonitrile derivative) | S. aureus | >625 |

Data sourced from studies on substituted naphthoxy-phthalonitrile derivatives. dergipark.org.tr

Antimicrobial Photodynamic Activity

Antimicrobial Photodynamic Therapy (aPDT) is a promising therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to microorganisms. nih.govnih.gov Phthalonitriles are key precursors for synthesizing phthalocyanines, which are excellent photosensitizers due to their strong absorption of light in the red and near-infrared regions of the spectrum.

Research on a zinc phthalocyanine derived from a closely related precursor, 4,5-dichloro-3,6-bis(hexyloxy)phthalonitrile, provides significant insight. This amphiphilic zinc phthalocyanine demonstrated notable photodynamic activity. nih.gov When activated by light, phthalocyanines can transition to an excited triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen, a primary cytotoxic agent in aPDT. The efficiency of this process is a key determinant of the photosensitizer's effectiveness. The lipophilic nature imparted by hexyloxy groups can enhance the association of the photosensitizer with bacterial cell membranes, potentially increasing the efficacy of the photodynamic action. The use of nanocarriers to deliver phthalocyanines in aPDT is also an area of growing interest, as it can improve solubility and targeting. researchgate.net

Antidiabetic Activity Profiling

Despite a thorough review of scientific literature, no studies were identified that investigated the antidiabetic properties of this compound or its direct derivatives. Research into antidiabetic agents has largely focused on natural products like phytochemicals and other classes of synthetic compounds. nih.govmdpi.commdpi.comnih.gov There is currently no evidence to suggest that phthalonitrile-based compounds are being explored for applications in diabetes management.

Cytotoxicity and Cellular Response Evaluation (e.g., MTT Assay)

The cytotoxic potential of materials derived from phthalonitriles is often evaluated in the context of photodynamic therapy for cancer. The MTT assay is a standard colorimetric method used to assess cell viability by measuring the metabolic activity of cells. springernature.comnih.gov

A significant study involved a new amphiphilic zinc phthalocyanine synthesized from a phthalonitrile derivative bearing hexyloxy groups. The photodynamic activity and cytotoxicity of this compound were tested against human hepatocellular carcinoma (HepG2) cells. researchgate.net In the absence of light, the compound showed low cytotoxicity. However, upon irradiation with an LED source, a substantial decrease in cell viability was observed. At a concentration of 20 µg/mL of the photosensitizer, the viability of HepG2 cells was reduced to 42% following irradiation. This demonstrates the light-dependent cytotoxicity of the phthalocyanine derivative, a critical feature for an effective photodynamic therapy agent.

Table 2: Photocytotoxicity of a Hexyloxy-Substituted Zinc Phthalocyanine on HepG2 Cells

| Concentration (µg/mL) | Cell Viability without Irradiation (%) | Cell Viability with Irradiation (%) |

|---|---|---|

| 2 | ~100 | ~80 |

| 5 | ~100 | ~70 |

| 10 | ~100 | ~55 |

| 20 | ~100 | 42 |

| 40 | ~95 | ~38 |

Data adapted from a study on a zinc phthalocyanine derived from a phthalonitrile precursor with hexyloxy groups. researchgate.net

Nitric Oxide (NO) Production Modulation

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. The modulation of its production is a target for various therapeutic strategies. However, based on available research, there are no studies linking this compound or related synthetic phthalonitrile derivatives to the modulation of nitric oxide production in biological systems. Some research has explored the physical interaction and dynamics of NO with metallophthalocyanines, but this does not pertain to the biological production of NO. nih.govrsc.orgmdpi.com

Interaction with Biomolecules (e.g., Bovine Serum Albumin, DNA)

The interaction of small molecules with biomacromolecules is fundamental to understanding their pharmacokinetic and pharmacodynamic properties.

Interaction with Bovine Serum Albumin (BSA): Bovine Serum Albumin is often used as a model protein to study the binding of compounds to plasma proteins, which affects their distribution and availability in the body. nih.govfrontiersin.orgmdpi.com A study on the interaction between a different phthalonitrile derivative, 2,5-di-[2-(4-hydroxy-phenyl)ethylene]-terephthalonitrile (DHPEPN), and BSA revealed that the compound quenches the intrinsic fluorescence of BSA. nih.gov This quenching was determined to be a result of the formation of a complex between the molecule and the protein. Thermodynamic analysis indicated that the binding was driven by van der Waals forces and hydrogen bonding. Such studies suggest that phthalonitrile derivatives have the potential to bind to serum albumin, which would be a critical factor in the biological activity of this compound.

Interaction with DNA: As discussed in section 5.1.2.2, phthalonitrile-derived compounds, particularly metallophthalocyanines, can interact with DNA. nih.gov Studies on zinc phthalocyanine (ZnPc) complexes have shown that they can bind to calf thymus DNA (CT-DNA) via an intercalative mechanism. dergipark.org.trresearchgate.net This binding is characterized by a high binding constant, indicating a strong interaction. Spectroscopic techniques, viscosity measurements, and gel electrophoresis are commonly used to characterize these interactions. The ability of these compounds to interact with and, in some cases, cleave DNA is a key aspect of their potential application in anticancer and antimicrobial therapies.

Materials Science and Engineering Applications

Derived materials from this compound, particularly hexyloxy-substituted phthalocyanines, have garnered significant interest in materials science and engineering. The presence of the hexyloxy groups enhances the solubility and processability of the resulting phthalocyanine macrocycles, enabling their incorporation into various devices. These materials exhibit unique electronic and optical properties that make them suitable for advanced applications in sensor technology and optoelectronics.

Sensor Technology Development

Phthalocyanine-based materials are well-suited for sensor applications due to their high chemical and thermal stability, as well as their tunable electronic properties. The introduction of hexyloxy substituents can influence the molecular packing and surface morphology of phthalocyanine films, which in turn affects their interaction with analyte molecules.

Hexyloxy-substituted phthalocyanines have been investigated as active layers in chemiresistive sensors. These sensors operate on the principle of a change in electrical resistance upon exposure to a target chemical species. The sensing mechanism in metallophthalocyanine-based sensors often involves the coordination of the analyte molecule to the central metal ion, which modulates the charge carrier concentration in the material. For metal-free phthalocyanines, the interaction is typically governed by hydrogen bonding with the inner protons of the phthalocyanine cavity.

The sensitivity of these sensors can be tuned by modifying the central metal atom and the peripheral substituents on the phthalocyanine ring. Alkoxy groups, such as hexyloxy, are known to be electron-donating, which can influence the electron density of the phthalocyanine macrocycle and its interaction with different analytes. Research has shown that the response of phthalocyanine-based sensors can be correlated with the basicity of the analyte, with stronger bases often eliciting a more significant response.

In the realm of gas sensing, materials derived from this compound have shown promise for the detection of various toxic and flammable gases. Chemiresistive sensors employing films of substituted zinc phthalocyanines have demonstrated a reversible response to gaseous ammonia (B1221849). The structure of the film, whether it is liquid crystalline or polycrystalline, has been found to significantly impact the sensor's response. For instance, films with more ordered structures, which can be influenced by the nature of the alkoxy substituent, tend to exhibit enhanced sensor performance.

While specific data for this compound-derived sensors is limited, studies on analogous alkoxy-substituted phthalocyanines provide insights into their potential performance. For example, sensors based on fluorophenoxy-substituted cobalt phthalocyanine/reduced graphene oxide hybrids have shown high sensitivity and selectivity towards hydrogen sulfide (B99878) (H₂S) at the parts-per-billion (ppb) level. The electron-withdrawing or electron-donating nature of the substituents plays a crucial role in determining the sensor's response to different gases. For instance, electron-withdrawing groups can enhance the response to reducing gases like ammonia.

Table 1: Gas Sensing Performance of a Fluorophenoxy-Substituted Phthalocyanine Cobalt/rGO Hybrid Sensor for H₂S

| Parameter | Value | Reference |

| Analyte | Hydrogen Sulfide (H₂S) | |

| Sensitivity (to 1 ppm H₂S) | 46.58 | |

| Detection Limit | 11.6 ppb | |

| Response Time (to 1 ppm H₂S) | 600 s | |

| Recovery Time (from 1 ppm H₂S) | 50 s | |

| Operating Temperature | Room Temperature |

Optoelectronic Device Integration

The unique optical and electronic properties of hexyloxy-substituted phthalocyanines make them attractive candidates for various optoelectronic applications. Their strong absorption in the visible and near-infrared regions, coupled with their semiconductor properties, allows for their integration into devices that interact with light.

Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity. This property is crucial for protecting sensitive optical components and human eyes from damage by high-intensity laser beams. Phthalocyanines, particularly those containing heavy central metal atoms, are known to be effective optical limiting materials due to a mechanism called reverse saturable absorption (RSA).

Research has been conducted on axially substituted phthalocyanines with 2,3-octa-(2-ethyl-hexyloxy) groups. These studies have demonstrated that these materials exhibit RSA when subjected to nanosecond laser pulses. The presence of the hexyloxy substituents enhances the solubility of these compounds, allowing for the preparation of solutions and films with high optical quality, which is essential for their application as optical limiters. The nonlinear optical properties can be tuned by changing the central metal atom and the axial substituents.

While direct application of this compound-derived materials in this context is not extensively documented, studies on closely related hexyloxy-substituted naphthalocyanines (a larger analogue of phthalocyanine) have shown remarkable results. A hexyloxy-substituted nickel naphthalocyanine (HeO-NiNc) has been used as a hole-transport material in PSCs, leading to a champion PCE of 25.23%. This high efficiency is attributed to the highly ordered molecular packing and strong intermolecular interactions of the HeO-NiNc, which result in superior hole transport characteristics. Furthermore, encapsulated devices using this material demonstrated outstanding photo-thermal durability. These findings highlight the potential of incorporating hexyloxy functional groups into the molecular design of hole-transport materials for highly efficient and stable perovskite solar cells.

Table 2: Photovoltaic Performance of a Perovskite Solar Cell Utilizing a Hexyloxy-Substituted Naphthalocyanine Hole-Transport Material

| Parameter | Value | Reference |

| Hole-Transport Material | Hexyloxy-substituted Nickel Naphthalocyanine (HeO-NiNc) | |

| Power Conversion Efficiency (PCE) | 25.23% | |

| Photo-thermal Durability | Retained over 81% of initial PCE after 1008 hours |

Hole-Transporting Materials Research

Hole-transporting materials (HTMs) are a critical component in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode. Ideal HTMs should possess several key properties: a suitable highest occupied molecular orbital (HOMO) energy level aligned with the perovskite's valence band, high hole mobility and conductivity, excellent thermal and photochemical stability, and good solubility for device fabrication.

While research has not extensively focused on this compound itself as an HTM, its derivatives, specifically metallophthalocyanines (MPcs), are considered promising candidates. The introduction of hexyloxy substituents onto the phthalocyanine macrocycle improves solubility, a crucial factor for solution-based processing of solar cells. Metallophthalocyanines have demonstrated potential as stable and cost-effective alternatives to commonly used HTMs like spiro-OMeTAD.

The molecular structure of HTMs plays a significant role in device performance. For instance, twisted molecular structures can enhance intermolecular interactions and promote charge transfer, leading to high hole mobility. Research into novel zinc and copper phthalocyanines has shown they can function as efficient and stable HTMs in PSCs. The planar and highly conjugated nature of the phthalocyanine core facilitates charge transport, and the peripheral hexyloxy groups help to prevent the aggregation that can hinder performance.